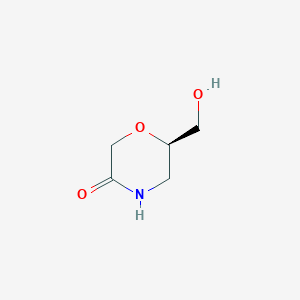

(R)-6-(Hydroxymethyl)morpholin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-(hydroxymethyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMELBDGPDOJCTC-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OCC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653095 | |

| Record name | (6R)-6-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919286-65-0 | |

| Record name | (6R)-6-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-6-(Hydroxymethyl)morpholin-3-one chemical properties and structure

An In-Depth Technical Guide to (R)-6-(Hydroxymethyl)morpholin-3-one: Structure, Properties, and Applications

Introduction

This compound is a chiral heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. Its unique molecular architecture, combining a rigid morpholin-3-one core with a stereodefined hydroxymethyl substituent, renders it a valuable and versatile building block for the synthesis of complex therapeutic agents. The morpholine moiety is a well-established scaffold in drug design, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability, which can enhance pharmacokinetic profiles.[1] The presence of the (R)-chiral center and a reactive primary alcohol function offers precise three-dimensional orientation and a key handle for further molecular elaboration, making it a sought-after intermediate for creating novel chemical entities with high target specificity.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It aims to provide a detailed exploration of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and field-proven insights.

Molecular Architecture and Physicochemical Properties

Structural Elucidation

The core of this compound is a six-membered morpholine ring containing an oxygen atom and a nitrogen atom at the 1- and 4-positions, respectively. A ketone group is situated at the 3-position, forming a lactam (a cyclic amide). The key feature is the substituent at the 6-position: a hydroxymethyl group (-CH₂OH) attached to a chiral carbon with a defined (R)-configuration.[2] This stereocenter is critical, as enantiomers of a drug often exhibit vastly different pharmacological activities and metabolic fates.[2] The hydroxymethyl group not only introduces a point of polarity but also serves as a primary site for hydrogen bonding and further chemical modification.[3][4]

Caption: Chemical structure of this compound.

Key Identifiers and Properties

A summary of the key chemical and physical properties of this compound is provided below. It is important to note that some of these values, particularly thermodynamic properties, are predicted through computational models due to limited publicly available experimental data.[5][6]

| Property | Value | Reference(s) |

| CAS Number | 919286-65-0 | [2][3][5][7] |

| Molecular Formula | C₅H₉NO₃ | [2][3][5] |

| Molecular Weight | 131.13 g/mol | [2][3][5] |

| IUPAC Name | (6R)-6-(hydroxymethyl)morpholin-3-one | [2][3] |

| Appearance | White to off-white solid | [5][6] |

| Boiling Point | 397.1 ± 27.0 °C (Predicted) | [5][6] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 13.98 ± 0.40 (Predicted) | [5][6] |

| Storage | 2-8°C, sealed in a dry environment | [5][7] |

| Isomeric SMILES | C1CO | [2][3] |

| InChI Key | DMELBDGPDOJCTC-SCSAIBSYSA-N | [2][3] |

Synthesis and Stereochemical Control

Rationale for Chiral Synthesis

In drug development, the three-dimensional structure of a molecule is paramount for its interaction with biological targets like enzymes and receptors. The synthesis of enantiomerically pure compounds is therefore not an academic exercise but a regulatory and clinical necessity. The use of a single, defined enantiomer such as this compound minimizes the risk of off-target effects, reduces metabolic burden, and ensures that the therapeutic action is derived solely from the active stereoisomer.

Precursor-Directed Synthesis

A robust and common strategy to achieve high enantiomeric purity for this molecule is through a precursor-directed approach, starting from a readily available chiral molecule. L-serine, a natural amino acid, is an exemplary starting material for this purpose.[2][3] The inherent stereochemistry of the L-serine is carried through the synthetic sequence to establish the desired (R)-configuration at the C6 position of the final morpholin-3-one product.

Conceptual Experimental Workflow:

-

Protection: The amine and carboxylic acid groups of L-serine are appropriately protected to prevent unwanted side reactions.

-

Reduction: The protected carboxylic acid is selectively reduced to a primary alcohol.

-

Cyclization: An intramolecular reaction is induced to form the six-membered morpholine ring. This step is critical and often involves the formation of the ether linkage.

-

Deprotection and Lactam Formation: Protective groups are removed, and the molecule is cyclized to form the stable morpholin-3-one (lactam) ring.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to achieve high chemical and optical purity.

Caption: Conceptual workflow for precursor-directed synthesis.

Spectroscopic Characterization (Expected)

Confirmation of the structure of this compound relies on a combination of standard spectroscopic techniques. While specific spectral data is often proprietary, the expected features can be reliably predicted based on the molecule's functional groups.

| Technique | Expected Features |

| Infrared (IR) | Broad peak at ~3400-3200 cm⁻¹ (O-H stretch from alcohol and N-H stretch from amide); Strong, sharp peak at ~1670 cm⁻¹ (C=O stretch of the amide); Peaks around 1100 cm⁻¹ (C-O-C stretch of the ether). |

| ¹H NMR | A complex set of multiplets in the ~3.0-4.5 ppm range corresponding to the diastereotopic protons of the morpholine ring and the -CH₂OH group. A broad singlet for the N-H proton and a triplet for the O-H proton (may exchange with D₂O). |

| ¹³C NMR | A signal in the ~170 ppm region for the carbonyl carbon (C3). A signal around ~60-70 ppm for the carbon bearing the hydroxyl group (C6). Other signals for the remaining ring carbons (C2, C5) in the ~40-80 ppm range. |

| Mass Spec. (MS) | A molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z corresponding to its molecular weight (131.13). Common fragmentation patterns would include the loss of the hydroxymethyl group (-CH₂OH) or water (-H₂O). |

Chemical Reactivity and Derivatization

The molecule possesses three primary sites for chemical modification, making it a highly adaptable scaffold for building molecular diversity.

-

Nitrogen Atom (Amide): The secondary amine within the lactam can undergo reactions like N-alkylation or N-acylation under appropriate basic conditions, allowing for the introduction of various substituents.[3]

-

Hydroxymethyl Group (Primary Alcohol): The -CH₂OH group is a versatile handle. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether. It can also be transformed into a leaving group (e.g., tosylate) to enable nucleophilic substitution reactions.[3]

-

Amide Carbonyl: The carbonyl group can be subjected to reduction to form the corresponding amine.

Caption: Key reactive sites for chemical derivatization.

Applications in Medicinal Chemistry and Drug Discovery

The Morpholine Scaffold in CNS Drug Design

The morpholine ring is considered a "privileged" scaffold in medicinal chemistry, particularly for drugs targeting the central nervous system (CNS).[1] Its polarity and ability to act as a hydrogen bond acceptor improve aqueous solubility and can help modulate lipophilicity to fall within the narrow range required for crossing the blood-brain barrier (BBB).[3] Research has shown that the morpholinone core of molecules like this compound can be modified to enhance BBB permeability, a crucial factor in developing treatments for neurological conditions.[3]

Role as a Chiral Building Block

This compound serves as an essential intermediate in the synthesis of more complex molecules where the stereochemistry and functionality of the morpholine ring are critical for biological activity. It has been identified as a valuable precursor in the development of neurokinin-1 (NK1) antagonists, a class of drugs investigated for treating depression, anxiety, and emesis.[3] The specific (R)-configuration and the hydroxymethyl group are often essential for achieving high-affinity binding to the target receptor.

Safety, Handling, and Storage

As a fine chemical intended for research, this compound requires careful handling to ensure personnel safety and maintain compound integrity.

Hazard Identification

While specific toxicology data for this exact compound is limited, related morpholine and lactam structures may cause skin, eye, and respiratory irritation.[8][9] It is crucial to treat the compound as potentially hazardous in the absence of complete data.

Recommended Handling Protocol

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

-

Dispensing: As a solid, avoid generating dust when weighing or transferring. Use appropriate tools like spatulas.

-

Spills: In case of a small spill, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable solvent.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Storage and Stability

To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] Recommended storage is in a cool, dry place, typically at 2-8°C.[5][7] It should be kept away from strong oxidizing agents.[10]

Conclusion

This compound stands out as a high-value chiral intermediate with significant potential in advanced drug discovery. Its well-defined stereochemistry, coupled with the favorable physicochemical properties of the morpholinone scaffold and the synthetic versatility of its hydroxymethyl group, makes it an enabling tool for medicinal chemists. From enhancing CNS penetration to providing a rigid core for orienting pharmacophoric elements, this compound offers a reliable starting point for the rational design of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.

References

-

PubChem. (n.d.). 6-(Hydroxymethyl)-4-methylmorpholin-3-one. [Link]

-

Career Henan Chemical Co. (n.d.). 6-(hydroxymethyl)morpholin-3-one CAS NO.929019-95-4. [Link]

-

North Metal and Chemical Company. (n.d.). Morpholine Safety Data Sheet. [Link]

-

Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research. [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Fallacara, A. L., et al. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR). YouTube. [Link]

-

Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement.... Bioorganic & Medicinal Chemistry Letters. [Link]

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

-

da Silva, A. B. F., et al. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. [Link]

-

Leah4sci. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

-

ResearchGate. (2015). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (919286-65-0) for sale [vulcanchem.com]

- 3. Buy this compound | 919286-65-0 [smolecule.com]

- 4. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 919286-65-0 CAS MSDS ((R )-6-Hydroxymethyl-morpholin-3-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. arctomsci.com [arctomsci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.it [fishersci.it]

- 10. fishersci.com [fishersci.com]

- 11. northmetal.net [northmetal.net]

An In-Depth Technical Guide to the Physicochemical Characteristics of (R)-6-(hydroxymethyl)morpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-6-(hydroxymethyl)morpholin-3-one is a chiral morpholinone derivative with potential applications as a versatile building block in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing aspects from synthetic route optimization to formulation and bioavailability. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound. In the absence of extensive experimental data in the public domain, this guide leverages predicted values and data from analogous structures to provide a robust framework for its characterization. Detailed experimental protocols for determining these properties are provided, underpinned by the scientific rationale for each methodological choice, ensuring a self-validating system for researchers.

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "the dose makes the poison" is preceded by a molecule's ability to reach its target. This journey is fundamentally governed by a compound's physicochemical properties. For a promising scaffold like this compound, a molecule embedding chirality, a hydroxyl group, and a lactam moiety, a detailed physicochemical profile is not merely academic—it is a critical roadmap for its development trajectory.

The morpholine core is often favored in medicinal chemistry for its favorable properties, including metabolic stability and aqueous solubility, which can improve pharmacokinetic profiles.[1] The hydroxymethyl group offers a handle for further chemical modification, while the lactam function introduces a polar amide bond. The specific (R)-stereochemistry can be crucial for target engagement and biological activity. Understanding the interplay of these structural features through its physicochemical characteristics is essential for any drug development program.[1]

This guide will delve into the core physicochemical parameters of this compound, offering both theoretical insights and practical, field-proven methodologies for their determination.

Core Physicochemical Properties of this compound

The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that most of the quantitative values are computationally predicted and await experimental verification.

| Property | Predicted/Known Value | Source | Importance in Drug Development |

| Molecular Formula | C₅H₉NO₃ | [1] | Defines the elemental composition and exact mass. |

| Molecular Weight | 131.13 g/mol | [1] | Influences diffusion, bioavailability, and adherence to "Rule of Five". |

| Appearance | White to off-white solid | [2][3] | Basic physical state observation. |

| Melting Point | Not experimentally determined. | - | Indicator of purity and lattice energy. Affects solubility and dissolution rate. |

| Boiling Point | 397.1 ± 27.0 °C (Predicted) | [2][3] | Relevant for purification and stability at high temperatures. |

| Aqueous Solubility | Predicted to be soluble in polar solvents. | [4] | Crucial for absorption, formulation, and achieving therapeutic concentrations. |

| pKa | 13.98 ± 0.40 (Predicted, acidic) | [2][3] | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| LogP | -1.23040 (Predicted) | [5] | Measure of lipophilicity, which influences permeability, solubility, and metabolism. |

Melting Point: A Gateway to Purity and Solid-State Stability

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. A sharp melting range is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities.

Theoretical Underpinnings

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. This transition requires energy to overcome the intermolecular forces holding the molecules in a fixed lattice. For this compound, these forces would include hydrogen bonding (from the hydroxyl group and the N-H of the lactam), dipole-dipole interactions (from the amide and ether functionalities), and van der Waals forces.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and widely accepted technique for accurate melting point determination.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Initial Rapid Heating: The sample is heated rapidly to determine an approximate melting range.

-

Precise Determination: A fresh sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation and Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Solubility: The Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poorly soluble compounds often exhibit low and variable absorption, posing significant challenges for formulation development.

Theoretical Framework

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a useful guide. Given the presence of a hydroxyl group, an amide, and an ether, this compound is expected to be soluble in polar solvents like water and ethanol.[4]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Justification of the Protocol:

-

Excess Solid: Ensures that the solution is saturated.

-

Prolonged Agitation at Constant Temperature: Guarantees that the system has reached thermodynamic equilibrium.

-

Filtration: Removes undissolved particles that would otherwise lead to an overestimation of solubility.

-

HPLC Quantification: Provides a sensitive and accurate measurement of the solute concentration.

pKa: The Determinant of Ionization

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa values of its ionizable groups determine its charge state at a given pH. This, in turn, profoundly influences its solubility, permeability across biological membranes, and interaction with its molecular target.

Theoretical Context

This compound possesses a lactam (cyclic amide) functionality. While amides are generally considered neutral, the N-H proton can exhibit very weak acidity, and the carbonyl oxygen can be protonated under strongly acidic conditions. The predicted pKa of ~14 suggests the N-H proton is very weakly acidic.[2][3] The nitrogen atom of the morpholine ring is part of the amide, and therefore not basic.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a reliable method for determining pKa values.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., a co-solvent of methanol and water if aqueous solubility is limited).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), while the pH is monitored using a calibrated pH electrode.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Rationale for the Method:

-

Potentiometric Monitoring: Provides a direct measure of the change in proton concentration during the titration.

-

Titration with a Strong Base: Ensures a complete and stoichiometric reaction with the acidic proton.

-

Half-Equivalence Point: At this point, the concentrations of the protonated and deprotonated species are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Sources

- 1. Buy this compound | 919286-65-0 [smolecule.com]

- 2. 929019-95-4 CAS MSDS (6-(HYDROXYMETHYL)MORPHOLIN-3-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 919286-65-0 CAS MSDS ((R )-6-Hydroxymethyl-morpholin-3-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound (919286-65-0) for sale [vulcanchem.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

The Strategic Role of (R)-6-(Hydroxymethyl)morpholin-3-one in Modern Drug Discovery

Introduction: Identifying a Key Chiral Building Block

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular scaffolds and building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. (R)-6-(Hydroxymethyl)morpholin-3-one, a chiral heterocyclic compound, has emerged as a valuable intermediate, particularly in the synthesis of antagonists for G protein-coupled receptors like the neurokinin-1 (NK-1) receptor. Its structural rigidity, stereochemical definition, and functional handles—a secondary amine within a lactam, an ether linkage, and a primary alcohol—provide a versatile platform for constructing complex molecular architectures.

This technical guide offers an in-depth perspective on the core attributes of this compound, including its physicochemical properties, stereospecific synthesis, and its critical application as a precursor in the development of central nervous system (CNS) therapeutics. We will explore the causality behind its utility, focusing on how the inherent features of the morpholinone core contribute to favorable drug-like properties, such as improved blood-brain barrier (BBB) permeability.

Physicochemical and Structural Characteristics

The defining feature of this compound is its chiral morpholin-3-one core. The "(R)" designation at the C-6 position is crucial, as stereochemistry often dictates the efficacy and selectivity of the final active pharmaceutical ingredient (API).[1] The presence of both a hydrogen bond donor (the N-H group and the hydroxyl group) and acceptors (the carbonyl and ether oxygens) within a compact structure imparts a degree of polarity that can be finely tuned through further derivatization.[2]

Table 1: Core Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 919286-65-0 | [1][2][3] |

| Molecular Formula | C₅H₉NO₃ | [1][2] |

| Molecular Weight | 131.13 g/mol | [1][2] |

| IUPAC Name | (6R)-6-(hydroxymethyl)morpholin-3-one | [2] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 397.1 ± 27.0 °C (Predicted) | [4] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 13.98 ± 0.40 (Predicted) | [4] |

| Storage | 2-8°C, Sealed in dry conditions | [4] |

Note: Some physical properties are computationally predicted and should be confirmed experimentally.

Stereoselective Synthesis: A Protocol Grounded in Chiral Pool Starting Materials

The synthesis of enantiomerically pure this compound is critical to its utility. The most logical and field-proven approach utilizes a chiral pool strategy, starting from the naturally occurring amino acid L-serine, which possesses the required (S)-stereochemistry that translates to the (R)-configuration in the final morpholinone product.

While specific, peer-reviewed protocols for this exact molecule are often proprietary, a robust and validated synthetic route can be constructed based on established chemical transformations for analogous structures, such as those described in patent literature for related morpholines.[5] The following protocol is an illustrative, self-validating system based on such established methods.

Illustrative Synthesis Workflow Diagram

Caption: Conceptual workflow for the synthesis of the target compound from L-serine.

Experimental Protocol (Illustrative)

Objective: To synthesize this compound from a protected L-serine derivative. This protocol describes the key acylation and cyclization steps.

Pillar of Trustworthiness: This protocol follows a logical chemical sequence where an amine is acylated with a bifunctional reagent, followed by an intramolecular Williamson ether synthesis—a robust and well-documented cyclization method. Each step yields a stable intermediate that can be purified and characterized before proceeding.

-

Step 1: N-Acylation of N-Boc-L-Serinol

-

Rationale: L-Serinol (derived from the reduction of L-serine) with its amine protected (e.g., with a Boc group) is used as the chiral starting material. The free primary alcohol is acylated with chloroacetyl chloride. The Boc group prevents undesired reactions at the nitrogen, and a mild base scavenges the HCl byproduct.

-

Procedure:

-

Dissolve N-Boc-L-serinol (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equiv.) to the solution.

-

Slowly add a solution of chloroacetyl chloride (1.1 equiv.) in DCM dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated intermediate. Purify by column chromatography if necessary.

-

-

-

Step 2: Intramolecular Cyclization and Deprotection

-

Rationale: A strong, non-nucleophilic base like sodium hydride is used to deprotonate the alcohol, which then acts as a nucleophile to displace the chloride on the same molecule, forming the morpholinone ring. Subsequent treatment with a strong acid cleaves the Boc protecting group to yield the final product.

-

Procedure:

-

Dissolve the purified N-acylated intermediate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours, monitoring cyclization by TLC.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of water.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Dissolve the crude Boc-protected product in DCM and add trifluoroacetic acid (TFA, 5-10 equiv.).

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure. The resulting residue can be purified by crystallization or column chromatography to afford pure this compound.

-

-

Application in Drug Development: The Morpholine Scaffold Advantage

The morpholine moiety is a privileged scaffold in medicinal chemistry, especially for drugs targeting the CNS.[2] Its value stems from a unique balance of properties that can enhance BBB permeability—a critical hurdle in CNS drug development.

-

Reduced Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen compared to analogous piperidines. This reduces the degree of protonation at physiological pH (7.4), decreasing the charge and increasing the molecule's ability to cross the lipophilic BBB.

-

Polarity and Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility and preventing molecular aggregation without introducing excessive polarity that would hinder membrane transit.

-

Metabolic Stability: The morpholine ring is generally robust and less susceptible to metabolic degradation compared to more labile structures.

This compound is a key building block for several potent NK-1 receptor antagonists, a class of drugs used as antiemetics for chemotherapy-induced nausea and vomiting, and investigated for depression and anxiety. The hydroxymethyl group serves as a convenient attachment point for building out the rest of the pharmacophore, while the morpholinone core provides the foundational structure with favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Role in the Synthesis of an NK-1 Antagonist

Caption: Use of the title compound as a building block in API synthesis.

Commercial Availability and Supplier Information

This compound is available from various chemical suppliers, typically for research and development purposes. Purity levels are generally high (≥95-97%), which is essential for use in multi-step syntheses where impurities can affect subsequent reactions and yields.

Table 2: Selected Commercial Suppliers

| Supplier | Country | Purity | Notes |

| Accela ChemBio Co., Ltd. | China | >95% | Research quantities available.[1] |

| PharmaBlock Sciences | China | >97% | Specializes in pharmaceutical building blocks.[1] |

| Arctom Scientific | USA | 97% | Available from US stock for rapid delivery.[3] |

| BLDpharm | Global | >97% | Offers cold-chain transportation if required. |

| Vulcanchem | USA | ≥95% | Research grade material.[1] |

Note: Availability and purity should always be confirmed directly with the supplier before ordering.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its pre-defined stereocenter, versatile functional groups, and the inherent drug-like properties of its morpholinone core make it an exemplary building block for creating sophisticated therapeutics. The ability to construct this molecule efficiently from the chiral pool, combined with its proven utility in the synthesis of CNS-active compounds like NK-1 antagonists, solidifies its importance. For researchers and drug development professionals, understanding the synthesis and application of this compound provides a direct route to novel chemical entities with enhanced potential for clinical success.

References

- Smolecule. (2023, August 19). This compound.

- Google Patents. (2012). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

Sources

- 1. Buy this compound | 919286-65-0 [smolecule.com]

- 2. This compound (919286-65-0) for sale [vulcanchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 919286-65-0 CAS MSDS ((R )-6-Hydroxymethyl-morpholin-3-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

A Senior Application Scientist’s Guide to the Biological Activity of Morpholine Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, metabolic stability, and synthetic accessibility have established it as a "privileged structure" in drug design.[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of morpholine derivatives, moving from the fundamental properties of the scaffold to its therapeutic applications and the experimental workflows used for its evaluation. As a Senior Application Scientist, the focus is not just on the "what" but the "why"—elucidating the causal relationships between molecular structure, biological function, and the rationale behind strategic experimental design. This document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics, offering field-proven insights into harnessing the full potential of the morpholine pharmacophore.

Part 1: The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The frequent appearance of the morpholine moiety in approved drugs and clinical candidates is not coincidental. It is a direct result of its advantageous structural and physicochemical properties that favorably influence a molecule's overall drug-like characteristics.

Physicochemical and Structural Properties

The power of the morpholine ring lies in its unique combination of features. It possesses a weak basic nitrogen atom (pKa ≈ 8.7) and a hydrogen bond-accepting oxygen atom.[3][4] This duality allows it to engage in various hydrophilic and lipophilic interactions, which is critical for binding to biological targets.[5] Its stable "chair" conformation acts as a rigid scaffold, enabling the precise positioning of substituent groups into the binding pockets of target proteins, a key factor in enhancing potency and selectivity.[5][6]

Role in Modulating Pharmacokinetics (ADME)

A primary reason for incorporating a morpholine ring is to improve a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Its presence often enhances aqueous solubility and bioavailability.[2][4] Furthermore, the morpholine ring itself is generally resistant to metabolic breakdown, which can improve the metabolic stability and half-life of a drug.[2][7] This metabolic robustness is a significant advantage in drug design, reducing the likelihood of generating toxic metabolites.[7] In neuropharmacology, the balanced lipophilic-hydrophilic nature of morpholine-containing compounds has been shown to be crucial for improving permeability across the blood-brain barrier (BBB).[5][6][8]

Synthetic Versatility

The morpholine scaffold is synthetically accessible, making it an attractive component for medicinal chemists. It can be readily incorporated into molecules through various established synthetic methodologies, allowing for the efficient creation of diverse chemical libraries for screening.[7][9][10] This ease of synthesis accelerates the drug discovery process, enabling rapid exploration of the structure-activity relationship (SAR).

Caption: Logical relationships of morpholine's core attributes.

Part 2: A Spectrum of Biological Activities and Therapeutic Targets

Morpholine derivatives have demonstrated a remarkable range of pharmacological activities, targeting key molecular players in various diseases.[7][11]

Anticancer Activity

The fight against cancer is a prominent area where morpholine derivatives have shown significant promise.[12][13] Many function by inhibiting protein kinases, enzymes that are often dysregulated in cancer cells.

-

Mechanism of Action: A critical pathway frequently targeted is the PI3K/mTOR signaling cascade, which is crucial for cell growth and proliferation.[5] Morpholine-containing compounds like PI-103 have been shown to bind to the ATP-binding pocket of these kinases, effectively shutting down the signaling pathway.[5] Another key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an enzyme that promotes angiogenesis, the formation of new blood vessels that tumors need to grow.[14] Novel morpholine-benzimidazole-oxadiazole derivatives have demonstrated potent VEGFR-2 inhibition.[14]

-

Structure-Activity Relationship (SAR): SAR studies have revealed that the morpholine ring often orients other functional groups on the molecule to form crucial interactions within the kinase hinge region, a key determinant of inhibitory potency.[10] For instance, in certain quinazoline derivatives, the morpholine moiety improves the pharmacokinetic profile and contributes to the overall cytotoxic activity against cancer cell lines like MCF-7 and A549.[15][16]

Caption: Inhibition of the PI3K/mTOR pathway by morpholine derivatives.

Antimicrobial (Antibacterial & Antifungal) Activity

Morpholine derivatives are vital components of several antimicrobial agents.

-

Antifungal Mechanism: The agricultural fungicide fenpropimorph and the topical human drug amorolfine function by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[17][18] They specifically target enzymes like sterol Δ14-reductase and Δ7-Δ8-isomerase, disrupting membrane integrity and leading to fungal cell death.[19]

-

Antibacterial Mechanism: The antibiotic Linezolid, which contains a morpholine ring, is used to treat serious Gram-positive infections.[20] More recent research has shown that novel ruthenium-based agents modified with morpholine exhibit potent activity against bacteria like Staphylococcus aureus.[21] Their mechanism is multifaceted, involving the destruction of the bacterial membrane and the induction of reactive oxygen species (ROS).[21]

Anti-inflammatory Activity

Chronic inflammation underlies many diseases. Morpholine derivatives have been investigated as potent anti-inflammatory agents.

-

Mechanism of Action: A key mechanism is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a pro-inflammatory mediator.[22] Novel β-lactam derivatives bearing a morpholine ring have been shown to be effective iNOS inhibitors.[22] Other morpholinopyrimidine derivatives have also been developed that reduce NO generation in macrophage cells.[23]

Central Nervous System (CNS) Applications

The ability of morpholine derivatives to cross the BBB makes them particularly valuable for treating CNS disorders.[5][6]

-

Targets and Mechanisms: In this arena, morpholine derivatives act on a wide array of targets. The antidepressant drugs Reboxetine and Moclobemide are well-known examples.[5][18] The morpholine ring can act as a scaffold to correctly position pharmacophores for interaction with neurotransmitter receptors or can modulate the activity of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are implicated in mood disorders and neurodegenerative diseases like Alzheimer's.[5][8]

Part 3: Experimental Workflow for Evaluating Biological Activity

A structured, logical experimental cascade is essential for efficiently evaluating the biological activity of newly synthesized morpholine derivatives. The workflow must be self-validating, with each step confirming the findings of the previous one and providing a rationale for the next.

In Vitro Assay Cascade

This phase aims to confirm activity, elucidate the mechanism of action, and establish a preliminary SAR.

Caption: A typical in vitro experimental workflow for screening.

-

Objective: To assess the general cytotoxic or anti-proliferative effect of morpholine derivatives on cancer cell lines.

-

Causality: This is a foundational assay. A compound must first demonstrate an effect on cell viability before more complex mechanistic studies are warranted. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells provides a robust, quantifiable measure of viability.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

-

Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]

-

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of morpholine derivatives against bacterial or fungal strains.[24]

-

Causality: This assay quantifies the potency of an antimicrobial agent. The MIC value is a critical parameter for comparing the efficacy of different compounds and is a standard for antimicrobial drug discovery.

-

Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[20]

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial or fungal suspension to all wells containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).[20]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

-

-

Objective: To determine if a cytotoxic morpholine derivative induces cell cycle arrest.

-

Causality: This assay provides mechanistic insight. If a compound shows cytotoxicity, it is crucial to understand how it is killing the cells or inhibiting their growth. Cell cycle arrest at a specific phase (e.g., G1, S, or G2/M) points towards interference with specific cellular machinery, such as DNA replication or mitosis.[15]

-

Methodology:

-

Treatment: Treat cancer cells with the morpholine derivative at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to untreated controls to identify any cell cycle arrest.[16]

-

Part 4: Data Interpretation and Visualization

Summarizing Key Data

Quantitative results from in vitro assays should be summarized in tables for easy comparison. This allows for a quick assessment of potency and selectivity across different compounds and cell lines or microbial strains.

Table 1: Anticancer Activity of Quinazoline-Morpholine Hybrids

| Compound ID | Target Cell Line | IC₅₀ (µM)[15] |

|---|---|---|

| AK-3 | A549 (Lung) | 10.38 ± 0.27 |

| AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 |

| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 |

| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 |

Table 2: Antifungal Activity of Sila-Morpholine Analogues

| Compound ID | Fungal Pathogen | MIC (µg/mL)[17] | MFC (µg/mL)[17] |

|---|---|---|---|

| Sila-analogue 24 | Candida albicans | 2 | 4 |

| Sila-analogue 24 | Cryptococcus neoformans | 1 | 2 |

| Sila-analogue 24 | Aspergillus niger | 4 | 8 |

| Amorolfine (Control) | Candida albicans | 2 | 8 |

| Amorolfine (Control) | Cryptococcus neoformans | 1 | 4 |

| Amorolfine (Control) | Aspergillus niger | 4 | >16 |

(MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration)

Conclusion and Future Outlook

The morpholine scaffold is a testament to the power of a privileged structure in drug discovery. Its ability to confer favorable pharmacokinetic properties while serving as a versatile anchor for pharmacophoric elements has cemented its role in the development of drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[7][25] The continued exploration of novel synthetic routes and the integration of morpholine into new molecular hybrids will undoubtedly lead to the discovery of next-generation therapeutics.[10][11] As our understanding of disease biology deepens, the strategic application of the morpholine moiety will remain a key tool for medicinal chemists aiming to design safer and more effective medicines.

References

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. [Link]

-

Kleszcz, R., et al. (2020). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Tenside Surfactants Detergents, 57(2), 104-108. [Link]

-

Fatima, A., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 167, 324-356. [Link]

-

Graybill, J. R., et al. (1996). In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole. Antimicrobial Agents and Chemotherapy, 40(7), 1774–1776. [Link]

-

Raghavan, S., et al. (2018). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

-

Shukla, P. K., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(11), 1121–1125. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Novel Antimicrobial Agents from Morpholine Derivatives. Pharma sourcing article. [Link]

-

Al-Ostath, A., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(18), 6682. [Link]

-

Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(6), 960–973. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

S. C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2684–2713. [Link]

-

Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Lin, S., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(24), 10695-10703. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

-

Iran, S., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 102, 104091. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

-

Mohell, N., et al. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 43(3), 503–515. [Link]

-

S. C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

Bayrak, H., et al. (2011). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PMC. [Link]

-

Polak-Wyss, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 544, 221–228. [Link]

-

Vala, B. M., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335-19343. [Link]

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Shukla, P. K., et al. (2015). Silicon incorporated morpholine antifungals: Design, synthesis, and biological evaluation. ACS Publications. [Link]

-

Rehman, A. U., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 10-15. [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Kumar, R., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

-

Altamura, M., et al. (2007). First In Vivo Evaluation of a New Morpholine Analog. Letters in Drug Design & Discovery, 4(7), 520-523. [Link]

-

ResearchGate. (n.d.). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1). [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sciforum.net [sciforum.net]

- 14. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 24. In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-6-(Hydroxymethyl)morpholin-3-one from L-Serine

Abstract

This technical guide provides a comprehensive overview of a robust and stereochemically-controlled synthetic route to (R)-6-(hydroxymethyl)morpholin-3-one, a valuable chiral building block in medicinal chemistry and drug development.[1] Starting from the readily available and inexpensive chiral precursor, L-serine, this guide details a multi-step synthesis that includes esterification, N-acylation, intramolecular cyclization, and final reduction. Each step is accompanied by a thorough discussion of the underlying reaction mechanisms, justification for the choice of reagents and conditions, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related chiral morpholinone scaffolds.

Introduction: The Significance of this compound

This compound is a chiral heterocyclic compound featuring a morpholinone core. Its structural and stereochemical features make it a highly sought-after intermediate in the synthesis of complex biologically active molecules. The presence of a reactive hydroxymethyl group allows for further functionalization, enabling its incorporation into a diverse range of pharmaceutical compounds.[1] The morpholine and morpholinone motifs are considered "privileged structures" in medicinal chemistry due to their favorable physicochemical properties, including metabolic stability and aqueous solubility, which often lead to improved pharmacokinetic profiles of drug candidates. The specific (R)-configuration is crucial for stereospecific interactions with biological targets, highlighting the importance of enantioselective synthetic strategies.

This guide will focus on a practical and scalable synthesis commencing with L-serine, a natural amino acid that provides the key stereocenter for the target molecule.

Retrosynthetic Analysis and Overall Synthetic Strategy

The synthetic approach detailed herein is designed to be efficient and to preserve the stereochemical integrity of the starting material. A retrosynthetic analysis reveals a logical pathway from the target molecule back to L-serine.

The primary disconnection is at the C-O bond of the hydroxymethyl group, suggesting a reduction of a carboxylic acid or ester precursor. This leads back to an intermediate such as (R)-5-oxo-morpholine-3-carboxylic acid or its ester. The morpholinone ring can be formed via an intramolecular cyclization of an N-substituted serine derivative. This N-substituent should contain a leaving group that facilitates the ring closure. A haloacetyl group, such as a chloroacetyl group, is an ideal candidate for this transformation. This leads back to N-chloroacetyl-L-serine ester, which can be readily prepared from an L-serine ester. Finally, the L-serine ester can be obtained through the esterification of L-serine.

This retrosynthetic analysis outlines the following four-step forward synthesis:

-

Esterification of L-serine to protect the carboxylic acid and enhance solubility in organic solvents.

-

N-Chloroacetylation of the L-serine ester to introduce the necessary functionality for cyclization.

-

Intramolecular Cyclization via a Williamson ether synthesis-type reaction to form the morpholinone ring.

-

Reduction of the ester group to the primary alcohol to yield the final product.

The following diagram illustrates the overall synthetic workflow:

Sources

Chiral Morpholinones: A Privileged Scaffold for Modern Therapeutics

A Technical Guide for Drug Discovery Professionals

Preamble: The Strategic Imperative of Chirality in the Morpholinone Core

In the landscape of medicinal chemistry, the morpholine ring is a well-established pharmacophore, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The introduction of a ketone functional group to form the morpholinone core, combined with the precise installation of stereocenters, elevates this scaffold from a mere structural component to a powerful tool for designing highly selective and potent therapeutic agents.[2] The three-dimensional arrangement of substituents on the chiral morpholinone ring is not a trivial consideration; it is a critical determinant of biological activity, dictating the molecule's interaction with chiral biological targets like enzymes and receptors.[3] Enantiomers of the same compound can exhibit vastly different pharmacodynamic, pharmacokinetic, and toxicological profiles.[4] This guide, intended for researchers and drug development scientists, delves into the synthesis, mechanisms, and therapeutic potential of chiral morpholinones, providing both foundational knowledge and actionable protocols to leverage this privileged scaffold in modern drug discovery.

Section 1: Enantioselective Synthesis of the Morpholinone Scaffold

The rational design of chiral morpholinone-based therapeutics is contingent upon robust and efficient methods for their asymmetric synthesis. The causality behind choosing a synthetic route often involves a trade-off between atom economy, stereocontrol, and substrate scope. Early methods often relied on chiral pool starting materials, but recent advances in catalysis have provided more versatile and elegant solutions.

Catalytic Asymmetric Rearrangement: The Aza-Benzilic Ester Approach

A powerful strategy for constructing C3-substituted chiral morpholinones involves a chiral phosphoric acid-catalyzed enantioselective reaction of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols.[2] This method is noteworthy for its ability to construct sterically hindered aza-quaternary centers with high enantioselectivity.

Mechanism Rationale: The reaction proceeds through a domino [4+2] heteroannulation, forming a cyclic α-iminium hemiacetal intermediate. This is followed by a stereochemically defined 1,2-aryl/alkyl shift—an asymmetric aza-benzilic ester rearrangement—to yield the final morpholinone product. The chiral phosphoric acid catalyst orchestrates the enantioselectivity by creating a chiral environment around the key intermediates.[1][2]

Workflow: Asymmetric Aza-Benzilic Ester Rearrangement

Caption: Workflow for enantioselective morpholinone synthesis.

Detailed Protocol: Chiral Phosphoric Acid-Catalyzed Synthesis of a C3-Substituted Morpholinone

This protocol is adapted from the methodology described by Zhu and colleagues.[2]

Materials:

-

Aryl/Alkylglyoxal (1.0 eq)

-

2-(Arylamino)ethan-1-ol (1.2 eq)

-

Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5-10 mol%)

-

Anhydrous Toluene (0.1 M)

-

4 Å Molecular Sieves

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the 2-(arylamino)ethan-1-ol, aryl/alkylglyoxal, chiral phosphoric acid catalyst, and 4 Å molecular sieves.

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at the specified temperature (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the enantioenriched morpholinone.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Self-Validation: The success of this protocol is validated by achieving high yield and high enantiomeric excess, confirmed by standard analytical techniques (NMR for structure, chiral HPLC for ee). The consistency of results across different substrates demonstrates the robustness of the catalytic system.

Section 2: Application in Oncology - Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5] Chiral morpholinones have emerged as key components of potent and selective PI3K/mTOR inhibitors.

Mechanism of Action: How Chiral Morpholinones Confer Selectivity

The morpholine moiety in PI3K/mTOR inhibitors often forms a critical hydrogen bond with the hinge region of the kinase domain.[5] By installing chiral centers on the morpholine ring or its substituents, it is possible to exploit subtle differences in the topographies of the ATP-binding pockets of different kinase isoforms.

For instance, studies on pyrazolopyrimidine inhibitors revealed that replacing a simple morpholine with a chiral, bridged morpholine derivative dramatically enhanced selectivity for mTOR over PI3Kα.[6] Molecular modeling suggests this profound selectivity arises from a single amino acid difference: a leucine in mTOR (Leu961) versus a phenylalanine in PI3Kα creates a deeper pocket in mTOR that can better accommodate the steric bulk of the bridged morpholine, while the larger phenylalanine residue in PI3Kα causes a steric clash.[6][7] This demonstrates how chirality can be used to achieve exquisite selectivity between closely related enzyme isoforms.

PI3K/Akt/mTOR Signaling Pathway and Inhibitor Action

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholinone-based drugs.

Quantitative Data: Enantiomeric Differentiation in Kinase Inhibition

The importance of stereochemistry is quantitatively evident in the inhibitory activities of chiral morpholinone derivatives. Different enantiomers can display orders-of-magnitude differences in potency and selectivity.

| Compound Class | Enantiomer | Target | IC₅₀ (nM) | Selectivity (vs. PI3Kα) | Reference |

| Pyrazolopyrimidine | Enantiomer A | mTOR | ~0.1-100 | ~32-26,000 fold | [6][7] |

| Pyrazolopyrimidine | Enantiomer B | mTOR | >1000 | Lower | [6][7] |

| Thieno[3,2-d]pyrimidine | 15e | PI3Kα | 2.0 | Selective | [8] |

| ZSTK474 Analogue | 6a | PI3Kα | 9.9 | Potent | [9] |

| ZSTK474 Analogue | 6b | PI3Kα | 3.7 | Potent | [9] |

Section 3: Application in Neuroscience - Modulating Neurotransmitter Reuptake

Chiral morpholines are integral to several drugs targeting the central nervous system (CNS). The antidepressant Reboxetine serves as an excellent case study, illustrating how specific stereoisomers are responsible for the desired therapeutic effect.

Case Study: Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used to treat major depressive disorder.[10] It has two chiral centers, leading to four possible stereoisomers. However, it is clinically administered as a racemic mixture of the (R,R)-(-) and (S,S)-(+)-enantiomers.[11][12]

Stereochemistry and Activity:

-

Structure: The core structure is a morpholine ring with two chiral centers, at C2 of the morpholine ring and the benzylic carbon attached to it.[10]

-

Pharmacological Activity: The (S,S)-enantiomer exhibits the highest affinity and selectivity for the norepinephrine transporter (NET).[13] The (R,R)-enantiomer is significantly less active. This highlights that the therapeutic effect of the racemate is primarily driven by one enantiomer. The decision to market a racemate versus a single enantiomer is often based on a complex interplay of clinical efficacy, safety profile, and the cost of chiral separation or synthesis.[14]

Synthesis of (S,S)-Reboxetine: An efficient asymmetric synthesis has been developed starting from commercially available (S)-3-amino-1,2-propanediol. The key steps involve first constructing the chiral morpholinone intermediate, which is then reduced and further elaborated to introduce the aryloxy and phenyl groups, ensuring full control over the stereochemistry.[13]

Section 4: Application in Infectious Diseases

The morpholinone scaffold is a key feature in combating both bacterial and fungal pathogens. Its presence in approved drugs and advanced clinical candidates underscores its versatility.

Antibacterial Agents: The Linezolid Archetype

Linezolid, the first clinically approved oxazolidinone antibiotic, is highly effective against multidrug-resistant Gram-positive bacteria, including MRSA and VRE.[15] While technically an oxazolidinone, its structure features a morpholine ring attached to the core phenyl-oxazolidinone. Linezolid works by inhibiting the formation of the 70S initiation complex in bacterial protein synthesis, a unique mechanism that avoids cross-resistance with other antibiotic classes.[15]

The development of Linezolid involved extensive structure-activity relationship (SAR) studies, where the morpholino analogue emerged as the clinical candidate due to a superior pharmacokinetic profile compared to other derivatives.[15] Current research focuses on creating novel Linezolid analogues, sometimes replacing or modifying the morpholine ring to enhance activity or overcome resistance.[16][17]

Antifungal Agents: Fenpropimorph and Ergosterol Biosynthesis

Fenpropimorph is a chiral morpholine fungicide used extensively in agriculture.[18] It is typically used as a racemic mixture.[19]

Mechanism of Action: Fenpropimorph disrupts the fungal cell membrane by inhibiting ergosterol biosynthesis.[18] Its primary targets are two enzymes late in the pathway:

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of aberrant sterols, which compromises membrane integrity and arrests fungal growth.[18][20] Studies on analogues have shown that the antifungal toxicity is highly influenced by the lipophilicity of the molecule.[21]

Section 5: Protocols for Biological Evaluation

Assessing the therapeutic potential of newly synthesized chiral morpholinones requires robust and reproducible biological assays. For kinase inhibitors, a primary biochemical assay is crucial for determining potency (e.g., IC₅₀).

Protocol: In Vitro Kinase Inhibition Assay (PI3Kα)

This is a generalized protocol for determining the IC₅₀ value of a test compound against a specific kinase isoform.

Materials:

-

Recombinant human PI3Kα enzyme

-

Test compounds (chiral morpholinones) dissolved in DMSO

-

Kinase substrate (e.g., PIP₂)

-

ATP (at or near Kₘ concentration)

-

Kinase buffer (e.g., HEPES, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or similar technology to measure product formation or ATP depletion)

-

384-well assay plates

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

-

Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

-

Assay Plate Setup: Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme/Substrate Addition: Prepare a master mix of PI3Kα enzyme and PIP₂ substrate in kinase buffer. Add this mix to all wells.

-

Pre-incubation: Gently mix the plate and incubate at room temperature for ~15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add ATP solution to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent to measure ATP consumption).

-

Signal Reading: After the appropriate incubation time for signal development, read the plate on a suitable plate reader (e.g., luminometer).

-

Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Trustworthiness of Protocol: This protocol incorporates standard controls (no inhibitor, no enzyme) to establish the assay window and ensure that observed effects are due to specific enzyme inhibition. The use of validated commercial detection reagents provides a robust and reproducible readout.

Conclusion and Future Directions

Chiral morpholinones represent a scaffold of enduring value and significant future potential in drug discovery. Their utility is demonstrated across diverse therapeutic areas, from oncology to neuroscience and infectious diseases. The key to unlocking their full potential lies in the continued development of novel asymmetric synthetic methodologies that provide access to a wider range of structurally complex and diverse derivatives. As our understanding of structural biology and target engagement deepens, the ability to rationally design specific stereoisomers will be paramount. Future work will likely focus on integrating chiral morpholinone cores into multi-target drugs and exploring their application in emerging therapeutic modalities, solidifying their status as a truly privileged structure in medicinal chemistry.

References

-

Venable, J. D., et al. (2010). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 53(1), 278-290. [Link]

-

ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF. [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

-

MDPI. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4583. [Link]

-

PubChem. (n.d.). Reboxetine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. [Link]

-